(E)-N,N-dimethyl-N'-(4-oxopteridin-3(4H)-yl)formimidamide
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Overview
Description
(E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or its derivatives.
Introduction of the formimidamide group: This step involves the reaction of the pteridine core with N,N-dimethylformamide dimethyl acetal under acidic or basic conditions to introduce the formimidamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridine oxides, while substitution reactions could introduce various functional groups into the pteridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide involves its interaction with specific molecular targets and pathways. These could include:
Enzyme inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
DNA/RNA interaction: It could bind to nucleic acids, influencing gene expression and protein synthesis.
Receptor binding: The compound might interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds such as folic acid, biopterin, and lumazine share structural similarities with (E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide.
Formimidamide derivatives: Compounds like formimidoyl derivatives of other heterocycles.
Uniqueness
(E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide is unique due to its specific combination of the pteridine core and the formimidamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-N'-(4-oxopteridin-3-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-14(2)6-13-15-5-12-8-7(9(15)16)10-3-4-11-8/h3-6H,1-2H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZOGZZCIOXBZ-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN1C=NC2=NC=CN=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/N1C=NC2=NC=CN=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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